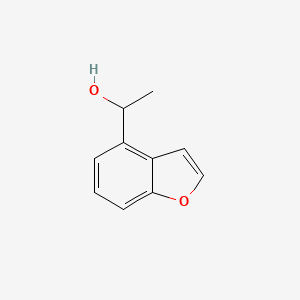![molecular formula C7H10O2 B573321 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- CAS No. 162758-83-0](/img/new.no-structure.jpg)
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]hept-3-ene, 1-methoxy- is a bicyclic ether compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and methanol.
Epoxidation: Cyclohexene undergoes epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form cyclohexene oxide.
Methoxylation: The cyclohexene oxide is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers and alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Similar structure but lacks the methoxy group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Limonene oxide: Contains a similar oxirane ring but with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
162758-83-0 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-methoxy-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O2/c1-8-7-5-3-2-4-6(7)9-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
PYBMYAPOKXVIJR-UHFFFAOYSA-N |
SMILES |
COC12CC=CCC1O2 |
SMILES canonique |
COC12CC=CCC1O2 |
Synonymes |
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B573249.png)
![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)



